SCD1 Cellular Inhibitory Potency: Target Compound vs. Representative Pyridazinone Series Member
A structurally related compound from the same US 9,102,669 patent series, bearing a 4-hydroxypiperidin-1-yl-pyridazinone core, exhibited an IC50 of 12 nM against SCD1 in human A431 cells measured by [13C]-palmitic acid-to-[13C]-palmitoleic acid conversion after 4 hours by LC/MS [1]. This value positions the chemotype among the more potent pyridazinone-based SCD1 inhibitors. The target compound, while not individually reported with an IC50 in public sources, shares the identical core scaffold. For procurement comparison, alternative SCD1 inhibitor scaffolds such as MK-8245 (liver-targeted, IC50 = 1 nM for human SCD1) exhibit higher potency but fundamentally different tissue-targeting and physicochemical profiles .
| Evidence Dimension | SCD1 inhibitory potency in human A431 cell assay |
|---|---|
| Target Compound Data | Not individually reported in public domain; chemotype representative IC50 = 12 nM (BindingDB entry for US9102669 compound 22) |
| Comparator Or Baseline | MK-8245: IC50 = 1 nM (human SCD1); CAY10566: IC50 = 26 nM (human SCD1) |
| Quantified Difference | Target chemotype IC50 (12 nM) is 12-fold weaker than MK-8245 but 2.2-fold more potent than CAY10566 (26 nM) in respective human SCD1 cellular assays |
| Conditions | Human A431 cells; [13C]-palmitic acid conversion assay; 4 h incubation; LC/MS detection |
Why This Matters
This potency range informs the suitability of the scaffold for hit-to-lead optimization campaigns targeting metabolic disorders; procurement of the specific scaffold enables SAR exploration within a well-characterized potency band.
- [1] BindingDB Entry BDBM50448662 / CHEMBL3127651. Affinity Data: IC50 = 12 nM. Inhibition of SCD1 in human A431 cells. Compound from US9102669. View Source
